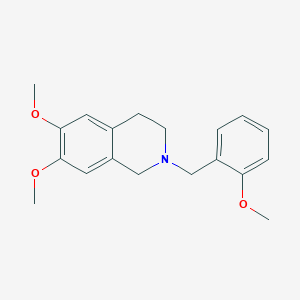
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (DMBM-THIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMBM-THIQ has shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and glutamate, which are all important neurotransmitters involved in various physiological processes. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to act as an antagonist at the NMDA receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of antioxidant enzymes, which help protect the brain from oxidative stress. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve mitochondrial function, which is important for energy production in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of addiction and depression. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and its effects on various neurotransmitter systems in the brain. Other potential applications for 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline include its use in the treatment of neurodegenerative diseases and its potential as a cognitive enhancer.
Méthodes De Synthèse
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-methoxybenzyl bromide, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound. The intermediate is subsequently reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to yield the final product, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have potential applications in the treatment of addiction and depression.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-7-5-4-6-15(17)12-20-9-8-14-10-18(22-2)19(23-3)11-16(14)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUIXRQYYNHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)


![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)